5-hydrazinyl-2-methoxybenzoic acid hydrochloride
Description
5-hydrazinyl-2-methoxybenzoic acid hydrochloride is a chemical compound with the molecular formula C8H10ClN3O3. It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a hydrazinyl group and the hydrogen atom at the 2-position is replaced by a methoxy group. This compound is often used in various chemical reactions and has applications in scientific research.
Properties
CAS No. |
2680531-54-6 |
|---|---|
Molecular Formula |
C8H11ClN2O3 |
Molecular Weight |
218.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazinyl-2-methoxybenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxybenzoic acid.
Hydrazination: The 2-methoxybenzoic acid is reacted with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group at the 5-position.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 5-hydrazinyl-2-methoxybenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-hydrazinyl-2-methoxybenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
5-hydrazinyl-2-methoxybenzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-hydrazinyl-2-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-5-methoxybenzoic acid: Similar structure but with a hydroxyl group instead of a hydrazinyl group.
5-amino-2-methoxybenzoic acid: Similar structure but with an amino group instead of a hydrazinyl group.
5-nitro-2-methoxybenzoic acid: Similar structure but with a nitro group instead of a hydrazinyl group.
Uniqueness
5-hydrazinyl-2-methoxybenzoic acid hydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of enzyme inhibitors and the study of biochemical pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
